molecular formula C17H19N3O2 B15200086 (E)-2-styryl-5-(tetrahydro-2H-pyran-2-yloxy)pyrimidin-4-amine

(E)-2-styryl-5-(tetrahydro-2H-pyran-2-yloxy)pyrimidin-4-amine

Cat. No.: B15200086
M. Wt: 297.35 g/mol
InChI Key: ASANNEDMCTYCLT-MDZDMXLPSA-N
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Description

(E)-2-Styryl-5-((tetrahydro-2h-pyran-2-yl)oxy)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique structural features, holds potential for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Styryl-5-((tetrahydro-2h-pyran-2-yl)oxy)pyrimidin-4-amine typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 4-aminopyrimidine, the core structure is formed through a series of condensation reactions.

    Styryl Group Introduction: The styryl group can be introduced via a Heck reaction, where a styrene derivative is coupled with the pyrimidine core in the presence of a palladium catalyst.

    Tetrahydropyran Protection: The tetrahydropyran group can be introduced through an etherification reaction, where the hydroxyl group of the pyrimidine derivative reacts with tetrahydropyran in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Styryl-5-((tetrahydro-2h-pyran-2-yl)oxy)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate catalysts.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-2-Styryl-5-((tetrahydro-2h-pyran-2-yl)oxy)pyrimidin-4-amine would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-Styryl-4-aminopyrimidine: Lacks the tetrahydropyran group.

    5-(Tetrahydro-2h-pyran-2-yl)oxy-4-aminopyrimidine: Lacks the styryl group.

Uniqueness

(E)-2-Styryl-5-((tetrahydro-2h-pyran-2-yl)oxy)pyrimidin-4-amine is unique due to the presence of both the styryl and tetrahydropyran groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

5-(oxan-2-yloxy)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine

InChI

InChI=1S/C17H19N3O2/c18-17-14(22-16-8-4-5-11-21-16)12-19-15(20-17)10-9-13-6-2-1-3-7-13/h1-3,6-7,9-10,12,16H,4-5,8,11H2,(H2,18,19,20)/b10-9+

InChI Key

ASANNEDMCTYCLT-MDZDMXLPSA-N

Isomeric SMILES

C1CCOC(C1)OC2=CN=C(N=C2N)/C=C/C3=CC=CC=C3

Canonical SMILES

C1CCOC(C1)OC2=CN=C(N=C2N)C=CC3=CC=CC=C3

Origin of Product

United States

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